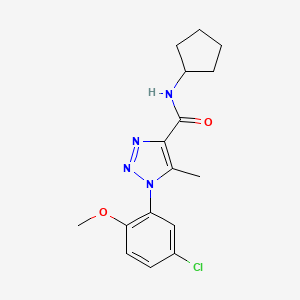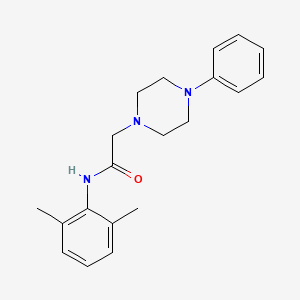
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide, also known as BHDS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHDS belongs to the class of sulfonamides and is structurally similar to other sulfonamide-based drugs such as sulfamethoxazole and sulfadiazine.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease processes. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been shown to protect neurons from oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide has several advantages for lab experiments, including its high purity and stability and its ability to inhibit various enzymes and signaling pathways involved in disease processes. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful dosing and toxicity studies are necessary to ensure the safety and efficacy of this compound in lab experiments.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosing and delivery methods of this compound for different types of cancer. In inflammation research, this compound could be studied in combination with other anti-inflammatory agents to determine its potential synergistic effects. In neurodegenerative disease research, this compound could be further studied in animal models of Parkinson's disease and Huntington's disease to determine its potential therapeutic effects. Additionally, the development of more potent and selective this compound analogs could lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-20(17,12-4-2-1-3-5-12)15-11-6-7-13-14(10-11)19-9-8-18-13/h6-7,10,12,15H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSACWBOGCYFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4440894.png)


![3-amino-N-(2,3,4-trifluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440906.png)

![N-(5-{2-[(3-bromobenzoyl)amino]ethyl}-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4440930.png)

![N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440954.png)
![5-(1,3-benzodioxol-5-yl)-1-benzylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440967.png)

![N-cycloheptyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440986.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4440987.png)


